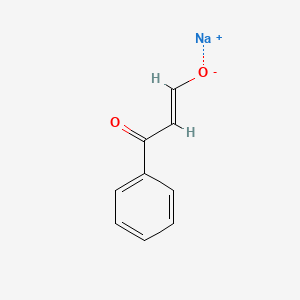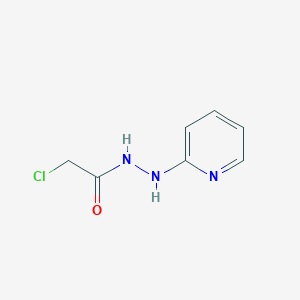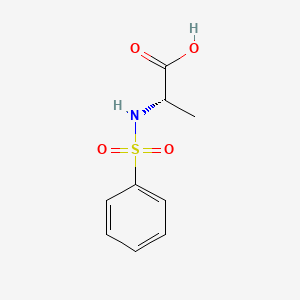
3-benzyl-7-(furan-2-ylmethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-B7F2T-1HP-2,6-D is used as a model compound in various biochemical and physiological studies. It has been used to study the structure and function of enzymes, to investigate the role of purines in signal transduction pathways, and to explore the mechanisms of drug action. It has also been used in drug discovery and development, as it has been found to inhibit the growth of certain cancer cell lines.
Wirkmechanismus
The exact mechanism of action of 3-B7F2T-1HP-2,6-D is not fully understood. However, it is believed to act as an antagonist of purinergic receptors, which are involved in the regulation of various physiological processes. It is also thought to act as an inhibitor of certain enzymes involved in signal transduction pathways.
Biochemical and Physiological Effects
3-B7F2T-1HP-2,6-D has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cell lines in vitro, as well as to inhibit the growth of certain bacteria. In addition, it has been found to have anti-inflammatory, antioxidant, and anti-diabetic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-B7F2T-1HP-2,6-D in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. In addition, it is relatively stable and can be stored for extended periods of time. However, it is important to note that 3-B7F2T-1HP-2,6-D is a relatively new compound, and its effects are not yet fully understood. Therefore, caution should be taken when using it in experiments.
Zukünftige Richtungen
Given the potential therapeutic and research applications of 3-B7F2T-1HP-2,6-D, there are several future directions for research. These include further studies into its mechanism of action, its effects on various physiological processes, and its potential therapeutic applications. In addition, further studies into its structure-activity relationships, its metabolism, and its pharmacokinetics would be beneficial. Finally, studies into its potential use as a drug delivery system or prodrug could be explored.
Synthesemethoden
3-B7F2T-1HP-2,6-D can be synthesized from 3-benzyl-7-(furan-2-ylmethyl)-2,3,6,7-tetrahydro-1H-purine-2-carboxylic acid (3-B7F2T-1HP-2-COOH) by a modified Curtius rearrangement. The rearrangement is catalyzed by anhydrous aluminum chloride (AlCl3) in dichloromethane (CH2Cl2) at a temperature of 0°C. The reaction is typically complete in 1–2 hours.
Eigenschaften
IUPAC Name |
3-benzyl-7-(furan-2-ylmethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c22-16-14-15(18-11-20(14)10-13-7-4-8-24-13)21(17(23)19-16)9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWQTMFMKDSIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC2=O)N(C=N3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601160562 | |
| Record name | 7-(2-Furanylmethyl)-3,7-dihydro-3-(phenylmethyl)-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601160562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871217-39-9 | |
| Record name | 7-(2-Furanylmethyl)-3,7-dihydro-3-(phenylmethyl)-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871217-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2-Furanylmethyl)-3,7-dihydro-3-(phenylmethyl)-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601160562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6142204.png)


![6-benzyl-8-(hydroxyimino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-ol](/img/structure/B6142221.png)
![4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine](/img/structure/B6142236.png)
![11-nitro-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione](/img/structure/B6142246.png)
![(2S)-3-methyl-2-[(pyrrolidine-1-carbonyl)amino]pentanoic acid](/img/structure/B6142247.png)
![4-[amino(nitroso)methylidene]-N,N-dimethyl-1,4-dihydropyridin-2-amine](/img/structure/B6142253.png)
![methyl 8,8-dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-11-carboxylate](/img/structure/B6142257.png)
![N-[(2-methylphenyl)methylidene]hydroxylamine](/img/structure/B6142263.png)


![2,2,2-trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B6142303.png)
